N,N'-[(2-fluorophenyl)methanediyl]bisprop-2-enamide
Description
N,N'-[(2-Fluorophenyl)methanediyl]bisprop-2-enamide is a bis-acrylamide derivative characterized by a central 2-fluorophenyl methanediyl group bridging two acrylamide moieties. This structure confers unique electronic and steric properties due to the fluorine substituent on the aromatic ring, which may enhance thermal stability, solubility in organic solvents, and reactivity in polymerization or crosslinking applications.
Properties
Molecular Formula |
C13H13FN2O2 |
|---|---|
Molecular Weight |
248.25 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)-(prop-2-enoylamino)methyl]prop-2-enamide |
InChI |
InChI=1S/C13H13FN2O2/c1-3-11(17)15-13(16-12(18)4-2)9-7-5-6-8-10(9)14/h3-8,13H,1-2H2,(H,15,17)(H,16,18) |
InChI Key |
XEOGQVWSGSNAAT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC(C1=CC=CC=C1F)NC(=O)C=C |
solubility |
>37.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide typically involves the reaction of 2-fluorobenzaldehyde with propargylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like triethylamine. The reaction mixture is heated to a temperature of around 80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the amide groups to amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide (NaOCH3) to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bisprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby exerting its biological effects. The fluorophenyl group plays a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis-Acrylamides with Varied Bridging Groups
The compound’s core bis-acrylamide framework is shared with other derivatives, but the bridging group dictates key differences:
- Solubility : The dihydroxyethylene analog () is likely more water-soluble due to hydroxyl groups, whereas the fluorophenyl derivative may favor organic solvents.
Fluorinated Aromatic Compounds in Pharmaceuticals
- Biological Activity : The 2-fluorophenyl group in pharmaceuticals is often used to improve metabolic stability and target binding via hydrophobic interactions and reduced susceptibility to oxidation . This suggests that this compound could similarly enhance stability in drug-conjugate systems.
Research Findings and Gaps
- Thermal Properties : Fluorine’s electronegativity likely increases thermal stability, as seen in fluorinated polymers, but experimental data for this compound are lacking.
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